Cas no 3482-14-2 (Isoquinolin-8-ol)

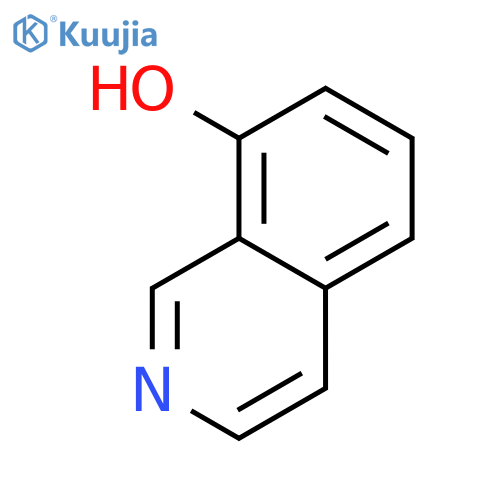

Isoquinolin-8-ol structure

商品名:Isoquinolin-8-ol

Isoquinolin-8-ol 化学的及び物理的性質

名前と識別子

-

- Isoquinolin-8-ol

- 8-Isoquinolinol

- 8-Hydroxyisoquinoline

- 2H-isoquinolin-8-one

- 8-Hydroxy-isoquinoline

- 8(2H)-Isoquinolinone

- isoquinolin-8-one

- NSC400234

- PubChem6253

- ZIXWTPREILQLAC-UHFFFAOYSA-N

- 8-hydroxyisoquinoline, AldrichCPR

- SBB086406

- AB06640

- SY021171

- ST2413168

- AB0038049

- 4C

- J-019772

- AKOS015897068

- AKOS006345463

- NSC-400234

- PS-6082

- F13966

- FT-0654082

- MFCD00661583

- DTXSID90322021

- J-521580

- CS-W005353

- SCHEMBL276528

- NoName_815

- EN300-219966

- 72J7CX8ZET

- SCHEMBL6192864

- A6109

- 3482-14-2

- DTXSID50901679

- isoquinoline, 8-hydroxy-

- AG-777/25006398

- DB-029392

-

- MDL: MFCD00661583

- インチ: 1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H

- InChIKey: ZIXWTPREILQLAC-UHFFFAOYSA-N

- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C2C([H])=C([H])N=C([H])C=21

計算された属性

- せいみつぶんしりょう: 145.052764g/mol

- ひょうめんでんか: 0

- XLogP3: 1.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 145.052764g/mol

- 単一同位体質量: 145.052764g/mol

- 水素結合トポロジー分子極性表面積: 33.1Ų

- 重原子数: 11

- 複雑さ: 138

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.23

- ふってん: 332°C at 760 mmHg

- フラッシュポイント: 213.2 °C

- 屈折率: 1.691

- PSA: 33.12000

- LogP: 1.94040

Isoquinolin-8-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 22

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

Isoquinolin-8-ol 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Isoquinolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-219966-0.05g |

isoquinolin-8-ol |

3482-14-2 | 95% | 0.05g |

$26.0 | 2023-09-16 | |

| Enamine | EN300-219966-0.25g |

isoquinolin-8-ol |

3482-14-2 | 95% | 0.25g |

$57.0 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1126753-5g |

Isoquinolin-8-ol |

3482-14-2 | 95% | 5g |

$290 | 2024-07-28 | |

| eNovation Chemicals LLC | D152360-1g |

Isoquinolin-8-ol |

3482-14-2 | 97% | 1g |

$160 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1050029-100g |

8-Isoquinolinol |

3482-14-2 | 98% | 100g |

$2185 | 2023-09-04 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0189-25g |

Isoquinolin-8-ol |

3482-14-2 | 95% | 25g |

¥7694.67 | 2025-01-20 | |

| eNovation Chemicals LLC | Y1209089-5G |

isoquinolin-8-ol |

3482-14-2 | 97% | 5g |

$155 | 2024-07-21 | |

| Ambeed | A126341-10g |

Isoquinolin-8-ol |

3482-14-2 | 98% | 10g |

$203.0 | 2025-03-18 | |

| eNovation Chemicals LLC | D911883-25g |

8-Hydroxyisoquinoline |

3482-14-2 | 95% | 25g |

$1055 | 2023-09-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1410-1G |

isoquinolin-8-ol |

3482-14-2 | 97% | 1g |

¥ 488.00 | 2023-04-13 |

Isoquinolin-8-ol 関連文献

-

Wannaporn Disadee,Somsak Ruchirawat Org. Biomol. Chem. 2021 19 8794

-

2. Reissert compound chemistry. Part III. Some rearrangement and substitution reactionsB. C. Uff,J. R. Kershaw,S. R. Chhabra J. Chem. Soc. Perkin Trans. 1 1972 479

-

Sean E. Durran,Mark R. J. Elsegood,Martin B. Smith New J. Chem. 2002 26 1402

-

4. 685. The chemistry of fungi. Part XLI. The structure of rotiorinJ. S. E. Holker,J. Staunton,W. B. Whalley J. Chem. Soc. 1963 3641

-

5. Phenol oxidation. Part IV. Synthesis and novel ring-opening of spirocyclic dienones related to the benzylisoquinoline alkaloid cularineAnthony J. Birch,Anthony H. Jackson,Patrick V. R. Shannon,George W. Stewart J. Chem. Soc. Perkin Trans. 1 1975 2492

推奨される供給者

Amadis Chemical Company Limited

(CAS:3482-14-2)Isoquinolin-8-ol

清らかである:99%/99%

はかる:10g/25g

価格 ($):166.0/389.0